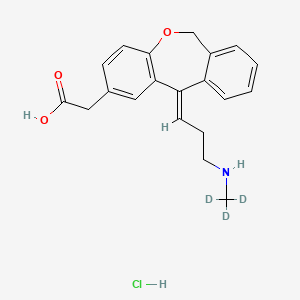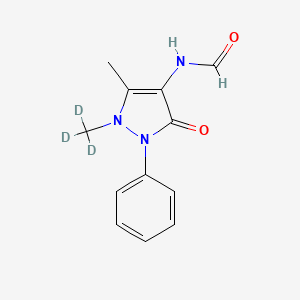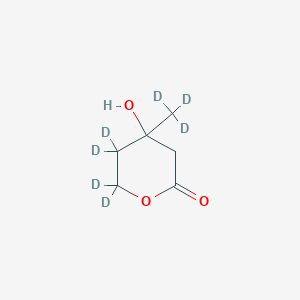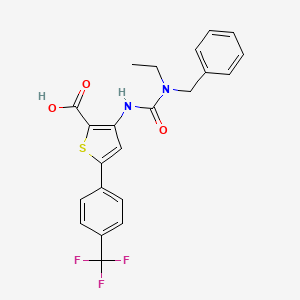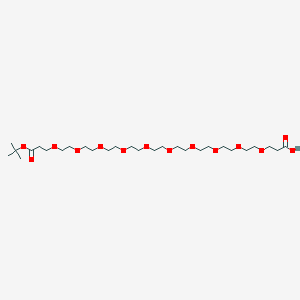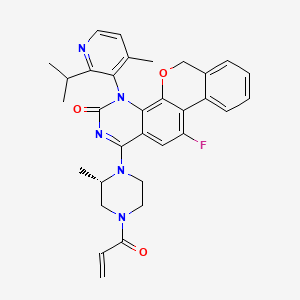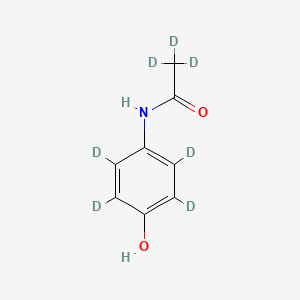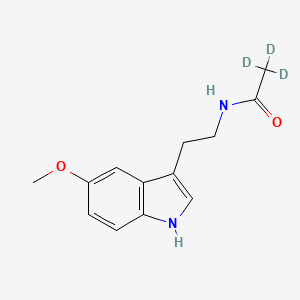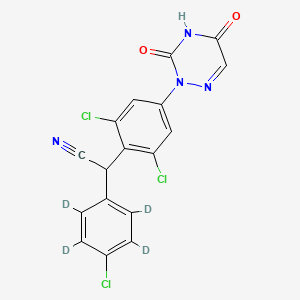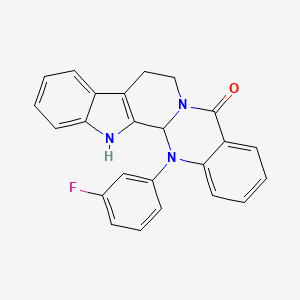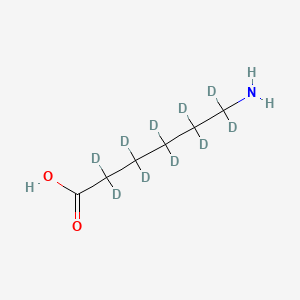
14|A-Demethylase/DNA Gyrase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14|A-Demethylase/DNA Gyrase-IN-2 is a potent inhibitor of both 14-alpha-demethylase and DNA gyrase. These enzymes are crucial for the survival and proliferation of various microorganisms. The compound exhibits significant antimicrobial activity, making it a promising candidate for the development of new antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14|A-Demethylase/DNA Gyrase-IN-2 involves the use of molecular hybridization techniques. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method allows for the efficient formation of triazole rings, which are key components of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, which are well-suited for the production of complex molecules like this compound .
Chemical Reactions Analysis
Types of Reactions: 14|A-Demethylase/DNA Gyrase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various triazole derivatives, which exhibit enhanced antimicrobial activity .
Scientific Research Applications
14|A-Demethylase/DNA Gyrase-IN-2 has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of new antimicrobial agents through molecular hybridization techniques.
Biology: It serves as a tool for studying the mechanisms of enzyme inhibition and microbial resistance.
Industry: It is used in the development of new antimicrobial coatings and materials.
Mechanism of Action
14|A-Demethylase/DNA Gyrase-IN-2 exerts its effects by inhibiting the activity of 14-alpha-demethylase and DNA gyrase. These enzymes are essential for the synthesis of ergosterol in fungi and the supercoiling of DNA in bacteria, respectively. By inhibiting these enzymes, the compound disrupts the normal functioning of microbial cells, leading to their death .
Molecular Targets and Pathways:
Comparison with Similar Compounds
14|A-Demethylase/DNA Gyrase-IN-2 is unique due to its dual inhibition of both 14-alpha-demethylase and DNA gyrase. Similar compounds include:
Fluoroquinolones: These compounds primarily target DNA gyrase but do not inhibit 14-alpha-demethylase.
Triazole Antifungals: These compounds inhibit 14-alpha-demethylase but do not target DNA gyrase.
The dual-targeting nature of this compound makes it a versatile and potent antimicrobial agent, offering advantages over single-target compounds .
Properties
Molecular Formula |
C24H22N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
11-(2,4-dimethoxyphenyl)-13-imino-8-methoxy-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-14-amine |
InChI |
InChI=1S/C24H22N4O4/c1-29-13-8-9-16(18(10-13)30-2)20-17-11-19(31-3)14-6-4-5-7-15(14)22(17)32-24-21(20)23(25)28(26)12-27-24/h4-12,20,25H,26H2,1-3H3 |
InChI Key |
GLWOXIRRKHVLNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4C(=C3)OC)OC5=C2C(=N)N(C=N5)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


